molecular formula C17H21ClN4O3S B11930899 4-[(3S)-3-(2-chloro-4-methylsulfonylphenyl)-1,4-oxazepan-4-yl]-6-methylpyrimidin-2-amine

4-[(3S)-3-(2-chloro-4-methylsulfonylphenyl)-1,4-oxazepan-4-yl]-6-methylpyrimidin-2-amine

Cat. No.: B11930899
M. Wt: 396.9 g/mol
InChI Key: BRVSQKUHXCLBQJ-OAHLLOKOSA-N
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Description

4-[(3S)-3-(2-chloro-4-methylsulfonylphenyl)-1,4-oxazepan-4-yl]-6-methylpyrimidin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a pyrimidine ring, an oxazepane ring, and a chlorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3S)-3-(2-chloro-4-methylsulfonylphenyl)-1,4-oxazepan-4-yl]-6-methylpyrimidin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the oxazepane ring, followed by the introduction of the chlorinated phenyl group and the pyrimidine ring. Key reagents include chlorinated aromatic compounds, sulfonyl chlorides, and pyrimidine derivatives. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazepane ring or the pyrimidine ring, potentially altering the compound’s pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to achieve substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives of the oxazepane and pyrimidine rings.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology: In biological research, the compound can be used as a probe to study enzyme interactions, receptor binding, and cellular uptake. Its structural features make it a valuable tool for investigating biological pathways and mechanisms.

Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases.

Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(3S)-3-(2-chloro-4-methylsulfonylphenyl)-1,4-oxazepan-4-yl]-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression.

Comparison with Similar Compounds

  • 2-(4-methylsulfonylphenyl)indole derivatives
  • 3-(2-chloro-4-methylsulfonylphenyl)-1,2,4-oxadiazole derivatives
  • 4-(2-chloro-4-methylsulfonylphenyl)-1,2,3-triazole derivatives

Comparison: Compared to similar compounds, 4-[(3S)-3-(2-chloro-4-methylsulfonylphenyl)-1,4-oxazepan-4-yl]-6-methylpyrimidin-2-amine stands out due to its unique combination of structural features. The presence of both the oxazepane and pyrimidine rings provides a distinct pharmacological profile, potentially offering advantages in terms of selectivity, potency, and safety. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile tool in synthetic chemistry and drug development.

Properties

Molecular Formula

C17H21ClN4O3S

Molecular Weight

396.9 g/mol

IUPAC Name

4-[(3S)-3-(2-chloro-4-methylsulfonylphenyl)-1,4-oxazepan-4-yl]-6-methylpyrimidin-2-amine

InChI

InChI=1S/C17H21ClN4O3S/c1-11-8-16(21-17(19)20-11)22-6-3-7-25-10-15(22)13-5-4-12(9-14(13)18)26(2,23)24/h4-5,8-9,15H,3,6-7,10H2,1-2H3,(H2,19,20,21)/t15-/m1/s1

InChI Key

BRVSQKUHXCLBQJ-OAHLLOKOSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)N)N2CCCOC[C@@H]2C3=C(C=C(C=C3)S(=O)(=O)C)Cl

Canonical SMILES

CC1=CC(=NC(=N1)N)N2CCCOCC2C3=C(C=C(C=C3)S(=O)(=O)C)Cl

Origin of Product

United States

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